Geraniol has been found to be effective against a broad range of cancers, including colon, prostate, breast, lung, skin, kidney, liver, and pancreatic cancer . It induces apoptosis and cell cycle arrest, modulates multiple molecular targets, including p53 and STAT3, activates caspases, and modulates inflammation via transcriptional regulation . Geraniol inhibits cancer cell growth in vitro via the signal transduction pathway, leading to apoptosis . It exerts in vitro and in vivo antitumor activity against murine leukemia, hepatoma, and melanoma cells .
Geraniol represents a potential anti-inflammatory agent . It modulates inflammation via transcriptional regulation . Experiments using allergic encephalomyelitis, diabetes, asthma, and carcinogenesis models showed that Geraniol treatment had beneficial effects with low toxicity .
Geraniol has shown a wide spectrum of pharmacological activities including antioxidant activities . It scavenges free radicals and preserves the activity of antioxidant enzymes . This compound protects various antioxidant enzymes, such as catalase, glutathione-S-transferase, and glutathione peroxidase .
Geraniol has multiple effects on the liver antioxidant and xenobiotic-metabolizing enzymes . After intravenous administration of geraniol to rats (50 mg/kg), its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations (50 mg/kg) of emulsified geraniol or fiber-adsorbed geraniol were 92 and 16%, respectively .
In a study on animals fed an atherogenic diet—one that causes plaque to build up in your arteries—geraniol helped reduce the effects of the diet by enhancing the body’s free radical scavenging abilities and inhibiting the inflammatory responses .
Geraniol has been suggested to represent a new class of chemoprevention agents for cancer . Other biological activities such as antimicrobial, anti-oxidant, anti-inflammatory and some vascular effects have also been investigated .
Geraniol is a monoterpene alcohol characterized by its pleasant rose-like aroma. It is a significant component of various essential oils, particularly rose oil and geranium oil. The molecular formula of geraniol is C₁₀H₁₈O, and it was first isolated in 1871 by O. Jacobsen. Geraniol exists as two geometric isomers: cis and trans, with the trans form being more prevalent in nature. This compound is widely recognized for its applications in the fragrance industry, contributing to the scent profiles of perfumes and cosmetics .
Geraniol exhibits notable biological activities, including:
Geraniol can be synthesized through several methods:
Geraniol has diverse applications across various industries:
Studies have explored the interactions of geraniol with various biological systems:
Geraniol shares structural similarities with several other monoterpenes and alcohols. Here are some comparable compounds:
Compound | Structure Type | Key Characteristics |
---|---|---|
Citronellol | Monoterpene Alcohol | Found in citronella oil; has insect-repelling properties. |
Linalool | Monoterpene Alcohol | Present in lavender; known for its calming effects. |
Nerol | Monoterpene Alcohol | Similar structure to geraniol; found in rose oil; less common than geraniol. |
Myrcenol | Monoterpene Alcohol | Precursor to geraniol; found in various essential oils. |
Geraniol's uniqueness lies not only in its distinct rose-like aroma but also in its multifaceted biological activities and applications across industries. While other compounds like citronellol and linalool share similar properties, geraniol's specific interactions with biological systems and its role as a precursor for other terpenes set it apart as a compound of significant interest for both research and commercial applications.
Corrosive;Irritant